
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane” is likely to be an organic compound containing a dithiolane ring, which is a five-membered ring containing two sulfur atoms, and two carbon atoms. The “4-Methoxy-3-nitrophenyl” part suggests the presence of a phenyl (benzene) ring with a methoxy (-OCH3) group at the 4th position and a nitro (-NO2) group at the 3rd position .
Molecular Structure Analysis
The molecular structure would consist of a dithiolane ring attached to a 4-methoxy-3-nitrophenyl moiety. The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group on the phenyl ring. The dithiolane ring could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure and stereochemistry of the compound. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Nitrated Phenols in the Atmosphere
Nitrophenols, including compounds structurally related to 2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane, are significant in environmental chemistry due to their formation through atmospheric reactions and their roles in air pollution and human health impacts. These compounds are produced via direct emissions from combustion processes and secondary formation in the atmosphere, involving complex interactions with other atmospheric constituents (Harrison et al., 2005).
Photosensitive Protecting Groups in Synthetic Chemistry
The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry allows for precise control over the synthesis and modification of complex molecules. Such groups enable the selective protection and deprotection of functional groups in response to light, facilitating the construction of molecules with intricate architectures (Amit et al., 1974).
Lawesson's Reagent in Macrocyclic Natural Product Synthesis
Lawesson's reagent, containing sulfur elements, is pivotal in synthesizing macrocyclic natural products, demonstrating the importance of sulfur-containing compounds in medicinal chemistry. This reagent is utilized for thionation, transforming carbonyl groups into thiocarbonyls, highlighting the chemical versatility and applications of sulfur-containing compounds like dithiolanes (Larik et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-1,3-dithiolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWIVIIHYBRSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2SCCS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)-1,3-dithiolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


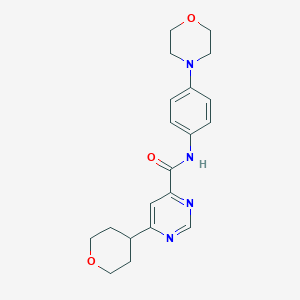
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)
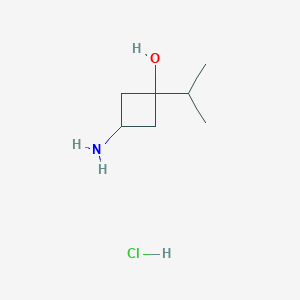
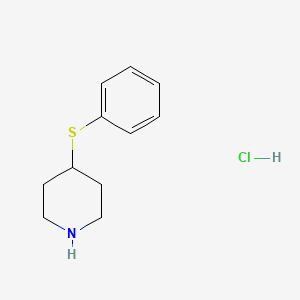
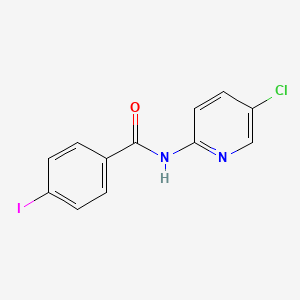
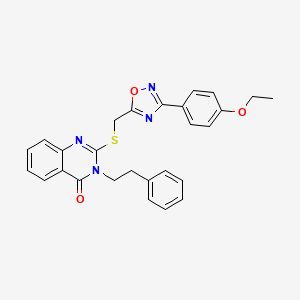
![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)
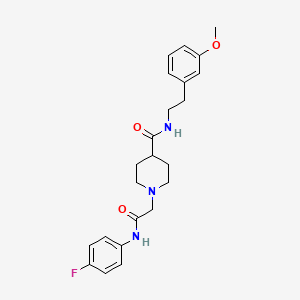

![propyl 2-[[3,5-dicyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate](/img/structure/B2534749.png)
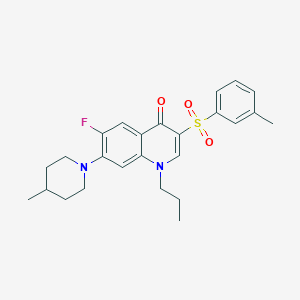
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2534753.png)